molecular formula C20H16F2N2O3 B2985489 N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868679-10-1

N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2985489
CAS No.: 868679-10-1
M. Wt: 370.356
InChI Key: VGVHSNRYXJYCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide: is a synthetic organic compound It is characterized by its complex structure, which includes fluorinated aromatic rings and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the fluorinated aromatic rings: This step involves the use of fluorinated benzene derivatives, which are introduced through nucleophilic aromatic substitution reactions.

    Formation of the carboxamide group: This can be achieved through the reaction of the dihydropyridine intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, or reduce the aromatic rings under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohols or reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: It can be used in biological assays to study its effects on various biological systems, including enzyme inhibition or receptor binding studies.

Medicine

    Drug development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry

    Material science: Its fluorinated aromatic rings and dihydropyridine core make it of interest in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings can enhance binding affinity through hydrophobic interactions, while the dihydropyridine core can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)-1-[(2-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(3-fluoro-4-methylphenyl)-1-[(2-bromophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

The presence of fluorine atoms in N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide enhances its chemical stability and lipophilicity compared to similar compounds with other halogens. This can result in improved biological activity and specificity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3/c1-13-8-9-15(11-18(13)22)23-19(25)16-6-4-10-24(20(16)26)27-12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVHSNRYXJYCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.